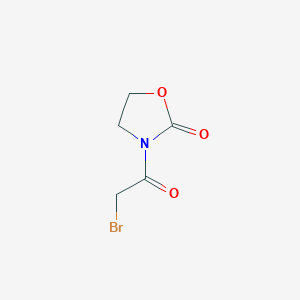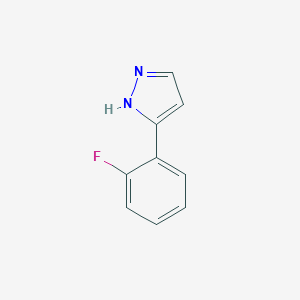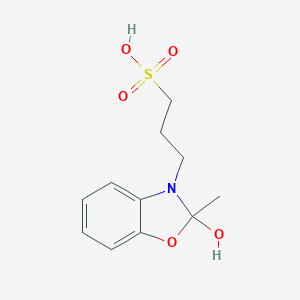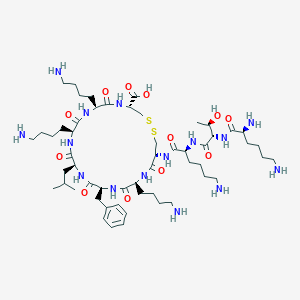
内毒素抑制剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer leaflet of Gram-negative bacteria and has profound immunostimulatory and inflammatory capacity . An endotoxin inhibitor is a substance that can neutralize the effects of endotoxins. One example is the cyclic peptide KTKCKFLKKC, which forms a strong complex with lipid A, the toxic component of endotoxin . It detoxifies LPS in vitro and prevents LPS-induced cytokine release and lethality in vivo .
Molecular Structure Analysis
Endotoxins are part of the outer membrane of Gram-negative bacteria, composed of a hydrophobic lipid part (lipid A) anchored in the outer leaflet and a hydrophilic polysaccharide part that extends outside the cell . The polysaccharide part is divided into two domains: the core region and the O antigen . The structure of lipid A can differ among Gram-negative bacteria in the number and the length of fatty acid chains attached and the presence or absence of phosphate groups or other residues .
科学研究应用
内毒素作为药物靶点
内毒素是一种重要的微生物介质,引发强烈的炎症和促凝反应,导致实验动物中致命的脓毒性休克。研究一直一致表明,在脓毒症实验模型中,内毒素抑制可带来生存优势。然而,临床试验中的抗内毒素策略尚未为脓毒症患者提供可重复的生存益处。正在进行的具体内毒素抑制剂试验对于确定治疗方法在处理脓毒性休克中的价值至关重要 (Opal & Glück, 2003)。
天然抗凝剂和内毒素
研究已经集中在天然抗凝剂(如抗凝血酶、蛋白C和组织因子通路抑制剂(TFPI))在调节宿主对内毒素反应中的作用上。这些研究受到凝血和炎症在内毒素诱导疾病中交织关系的驱动 (Esmon, 2000)。
中药抗内毒素成分
对来自中药(TCM)的化学成分的研究,如板蓝根的有机酸和山莨菪碱,已经显示出通过各种途径具有抗内毒素作用。这些成分代表着正在进行的研究的重要领域,突显了传统医学在对抗内毒素诱导的疾病中的整合 (Liu, Liu, & Guo, 2001)。
半胱氨酸蛋白酶抑制剂和内毒素诱导的心肌功能障碍
半胱氨酸蛋白酶抑制剂,如苄氧羰基-缬-丙-天冬氨酸-氟甲基酮,已被研究其对内毒素诱导的心肌功能障碍和凋亡的影响。这项研究表明,半胱氨酸蛋白酶的激活在内毒素诱导的心肌细胞凋亡中起作用,提供了潜在的治疗方法 (Fauvel et al., 2001)。
生物制药品中的内毒素检测
在生物制药品开发中,高度敏感和准确的内毒素检测至关重要。正在开发新方法以克服传统检测方法的局限性,如基于LAL的内毒素检测方法。这一领域对于确保生物制药品的安全至关重要 (Dullah & Ongkudon, 2017)。
Janus激酶3抑制剂和细菌内毒素
Janus激酶(JAK)3抑制剂,如WHI-P154,已被证明可以调节人类和小鼠诱导型一氧化氮合酶表达和一氧化氮产生,以应对炎症刺激,包括细菌内毒素。这项研究突显了JAK3抑制在治疗内毒素诱导的炎症反应中的潜力 (Sareila et al., 2008)。
作用机制
Target of Action
Endotoxin inhibitors primarily target the lipopolysaccharides (LPS) , also known as endotoxins, which are potent toxins found in the outer membrane of Gram-negative bacteria . The most potent cell wall-derived inflammatory toxins of Gram-negative bacteria are lipopolysaccharides (endotoxins) . The inner part of the LPS, the lipid A, is responsible for one of the strongest inflammatory activities known . Another key target of endotoxin inhibitors is myeloid differentiation 2 (MD-2) , a protein that recognizes endotoxins and is required for Toll-like receptor 4 (TLR4) activity .
Mode of Action
Endotoxin inhibitors work by neutralizing endotoxins and mitigating their harmful effects. One common approach is the direct binding of inhibitors to the lipid A component of LPS, which is responsible for its toxic effects . By binding to lipid A, these inhibitors can prevent endotoxins from interacting with immune cells, thereby reducing the inflammatory response . Another approach involves the inhibition of the Toll-like receptor 4 (TLR4) complex . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .
Biochemical Pathways
Endotoxins can stimulate extracellular and intracellular pathways that lead to the activation of the immune response . The toll-like receptor (TLR) 4 is the main receptor for LPS and one of the pattern recognition receptors responsible for the early detection of microbes by the innate immune system . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .
Pharmacokinetics
It is known that these compounds must be able to reach the site of endotoxin activity in sufficient concentrations to exert their inhibitory effects . This involves absorption, distribution, metabolism, and excretion (ADME) processes that determine the bioavailability of the inhibitor .
Result of Action
The primary result of endotoxin inhibitor action is the reduction of inflammation caused by endotoxins . By neutralizing endotoxins and blocking their interaction with immune cells, endotoxin inhibitors can mitigate the harmful effects of endotoxins, including high fever, vasodilatation, diarrhea, and foetal shock syndrome .
Action Environment
The action of endotoxin inhibitors can be influenced by various environmental factors. For instance, the presence of other substances can interfere with the Limulus Amebocyte Lysate (LAL) assay, a common method for detecting endotoxins . These interfering substances can cause changes in the molecular structure of endotoxin aggregates, leading to inaccurate or total inhibition of the assay . Therefore, it is crucial to control the environment in which endotoxin inhibitors are used to ensure their efficacy and stability .
安全和危害
未来方向
The pharmaceutical industry has several reasons to seek alternatives to methods using natural LAL/TAL reagents . First, the volume of BE tests is growing in parallel with the demand for the reagent from the cell wall of horseshoe crab, the population of which is decreasing . The second reason is related to the significant variability in the sensitivity of the LAL/TAL reagents due to their natural origin . Therefore, it is thought that recombinant reagents are much more stable and can produce identical results .
生化分析
Biochemical Properties
Endotoxin inhibitors interact with various biomolecules to exert their effects. The primary target of these inhibitors is the endotoxin molecule itself. They bind to the lipid A region of the LPS, which is responsible for the toxic effects of endotoxins . This binding interaction neutralizes the endotoxin, preventing it from triggering an inflammatory response . The exact nature of these interactions is complex and can vary depending on the specific structure of the endotoxin inhibitor .
Cellular Effects
Endotoxin inhibitors have profound effects on various types of cells, particularly immune cells like monocytes and macrophages . By neutralizing endotoxins, these inhibitors prevent the activation of these cells, thereby reducing the production of pro-inflammatory cytokines . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of endotoxin inhibitors involves binding interactions with endotoxins, specifically with the lipid A region of the LPS . This binding prevents the endotoxin from interacting with immune cells, thereby inhibiting the activation of these cells and the subsequent production of pro-inflammatory cytokines . In addition to this, endotoxin inhibitors may also influence gene expression, potentially downregulating the expression of genes involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of endotoxin inhibitors can change over time. For instance, studies have shown that the endotoxin neutralizing activity of these inhibitors can decrease over time, indicating a possible degradation of the inhibitor . Furthermore, long-term effects on cellular function have been observed, with endotoxin inhibitors potentially influencing cell signaling pathways and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of endotoxin inhibitors can vary with different dosages in animal models. Studies have shown that low doses of these inhibitors can effectively neutralize endotoxins and reduce inflammation . At high doses, endotoxin inhibitors may have toxic or adverse effects, potentially leading to conditions such as endotoxin shock .
Metabolic Pathways
Endotoxin inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels . For instance, endotoxin inhibitors may influence the metabolism of lipids, given their interactions with the lipid A region of endotoxins .
Transport and Distribution
Endotoxin inhibitors are transported and distributed within cells and tissues through various mechanisms. They may interact with transporters or binding proteins, which can influence their localization or accumulation . For instance, endotoxin inhibitors may be transported into immune cells, where they can bind to endotoxins and prevent their interaction with these cells .
Subcellular Localization
The subcellular localization of endotoxin inhibitors can influence their activity or function. These inhibitors may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, studies have shown that endotoxin inhibitors can rapidly change their subcellular localization in response to endotoxin exposure, potentially influencing their ability to neutralize endotoxins .
属性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQAGFRHOLBKF-IYXJEWLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H97N15O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1224.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


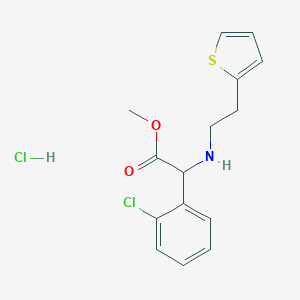
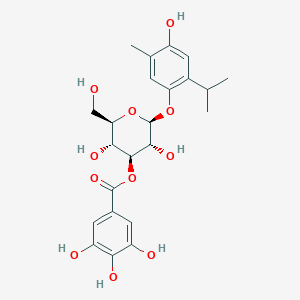
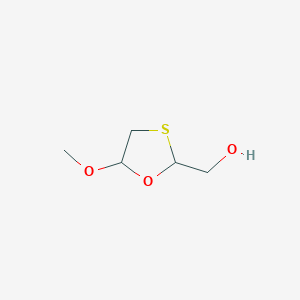
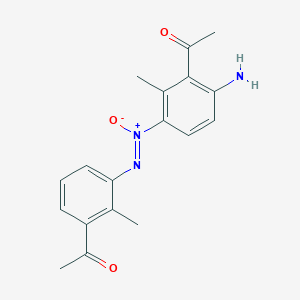
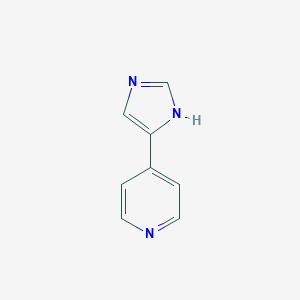


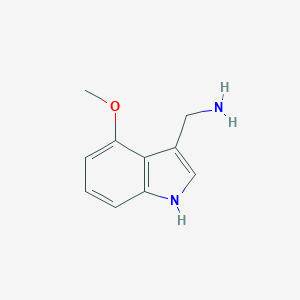
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
